2-[2-(Propan-2-yl)phenoxy]oxane
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Overview
Description
2-[2-(Propan-2-yl)phenoxy]oxane is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a phenoxy group attached to an oxane ring, with an isopropyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)phenoxy]oxane typically involves the reaction of 2-(Propan-2-yl)phenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where 2-(Propan-2-yl)phenol reacts with an oxane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-(Propan-2-yl)phenoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]oxane involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds also contain phenoxy groups and exhibit similar chemical reactivity.
Stilbenoids: Characterized by a phenylpropanoid structure, they share some structural features with 2-[2-(Propan-2-yl)phenoxy]oxane.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and an oxane ring with an isopropyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
112404-80-5 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenoxy)oxane |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-7-3-4-8-13(12)16-14-9-5-6-10-15-14/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 |
InChI Key |
COYWVGVIWOVRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CCCCO2 |
Origin of Product |
United States |
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